Ethylmagnesium chloride

Overview

Description

Ethylmagnesium chloride (C₂H₅ClMg) is a Grignard reagent widely employed in organic synthesis for nucleophilic addition to carbonyl groups, enabling carbon-carbon bond formation. It exists as a light to dark brown liquid with a molecular weight of 88.817 g/mol and a density of 0.978 g/mL at 25°C . Typically prepared in tetrahydrofuran (THF) at ~2 M concentration, it is highly reactive and moisture-sensitive, requiring inert storage conditions (argon or vacuum) . Its applications span pharmaceuticals, polymers, and radiolabeling, though it poses significant hazards (flammability, corrosive effects) necessitating stringent safety protocols .

Preparation Methods

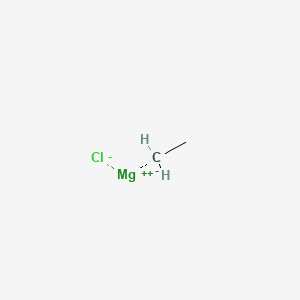

Synthetic Routes and Reaction Conditions: Ethylmagnesium chloride is prepared by reacting ethyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

CH3CH2Cl+Mg→CH3CH2MgCl

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors equipped with systems to maintain an inert atmosphere and control temperature. The product is then purified and stored under conditions that prevent degradation .

Chemical Reactions Analysis

Formation of Ethylmagnesium Chloride

Grignard reagents, including this compound, are formed through the reaction of an alkyl halide with magnesium metal . The reaction is highly exothermic and usually requires anhydrous conditions to prevent decomposition of the reagent .

Reactions with Carbonyl Compounds

This compound, like other Grignard reagents, is highly reactive towards carbonyl compounds, such as aldehydes, ketones, esters, and epoxides, leading to the formation of new carbon-carbon bonds .

-

Aldehydes and Ketones : this compound reacts with aldehydes and ketones to yield secondary and tertiary alcohols, respectively, after hydrolysis 9 .

-

Esters : The reaction of Grignard reagents with esters results in the formation of tertiary alcohols, with the Grignard reagent adding twice to the carbonyl group 9 .

-

Epoxides : this compound reacts with epoxides via SN2 mechanism, attacking the least substituted carbon to open the epoxide ring and form an alcohol after protonation .

Reaction with Water and Other Proton Donors

Grignard reagents are strong bases and react violently with water, alcohols, carboxylic acids, and other protic substances to form alkanes . This sensitivity to moisture necessitates the use of anhydrous solvents and conditions . For this compound, this reaction produces ethane:

Reactions with Organic Halides

Grignard reagents are typically unreactive toward organic halides unless a metal catalyst is present . In the presence of a suitable catalyst, Grignard reagents can participate in carbon-carbon coupling reactions . For instance, iron(III) catalysts can facilitate the coupling of this compound with an aryl halide .

Schlenk Equilibrium

In ethereal solutions, Grignard reagents participate in the Schlenk equilibrium, which involves the redistribution of substituents on magnesium . This equilibrium results in a mixture of species, including diorganomagnesium compounds and magnesium halides .

The position of this equilibrium depends on the solvent, concentration, and the nature of the organic and halide substituents .

Electrolytic Reactions

Grignard reagents in ethereal solutions can conduct electric current due to the presence of magnesium species . Electrolysis of these solutions leads to the formation of metallic magnesium at the cathode and alkyl radicals at the anode .

Influence of Solvent

The solvent plays a crucial role in Grignard reactions . Ethers like diethyl ether and THF are commonly used because they stabilize the Grignard reagent by coordinating to the magnesium center . The solvent can also influence the Schlenk equilibrium and the reactivity of the Grignard reagent .

Selected Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₅MgCl | |

| Molecular Weight | 88.83 g/mol | |

| log Pow | 0.45 (for THF) | |

| Reactivity with Water | Reacts violently, emits flammable gases |

Scientific Research Applications

Synthetic Applications

2.1 Grignard Reactions

Ethylmagnesium chloride is primarily known for its role in Grignard reactions, where it acts as a nucleophile to react with electrophiles. This reaction allows for the synthesis of alcohols from carbonyl compounds:2.2 Ethylcarboxylation of Alkenes

One notable application involves its use in the ethylcarboxylation of alkenes using carbon dioxide, facilitated by catalysts such as Cp2ZrCl2. This process converts alkenes into corresponding carboxylic acids, enhancing the utility of this compound in producing valuable chemical intermediates .

2.3 Synthesis of Cyclobutylmagnesium Carbenoids

This compound can also be used to prepare cyclobutylmagnesium carbenoids by reacting with 1-chlorocyclobutyl p-tolyl sulfoxides. This reaction demonstrates its versatility in generating complex organometallic compounds .

Industrial Applications

3.1 Pharmaceutical Industry

In the pharmaceutical sector, this compound is employed in synthesizing various drug compounds. Its ability to form carbon-carbon bonds allows for the construction of complex molecular architectures necessary for active pharmaceutical ingredients (APIs).

3.2 Polymer Chemistry

This compound is utilized in polymer chemistry for the production of polyolefins and other advanced materials. It acts as a catalyst in polymerization processes, facilitating the formation of high-performance polymers .

Case Studies and Research Findings

Case Study 1: Ethylcarboxylation Process Optimization

A study published in a peer-reviewed journal examined the optimization of the ethylcarboxylation process using this compound and carbon dioxide. The researchers found that varying the concentration of this compound significantly influenced the yield of carboxylic acids produced, demonstrating its effectiveness as a reagent in synthetic organic chemistry .

Case Study 2: Synthesis of Novel Organometallic Compounds

Research conducted on novel organometallic compounds highlighted the role of this compound in synthesizing cyclobutanes through unique reaction pathways. The study provided insights into reaction mechanisms and product yields, reinforcing the importance of this reagent in advanced organic synthesis .

Safety and Handling Considerations

This compound poses significant hazards, including flammability and reactivity with water, which can lead to violent reactions. Proper safety protocols must be followed when handling this compound, including using appropriate personal protective equipment (PPE) and working within fume hoods to mitigate exposure risks .

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Grignard Reactions | Formation of alcohols from carbonyls |

| Chemical Manufacturing | Ethylcarboxylation | Production of carboxylic acids |

| Polymer Chemistry | Catalysis in polymerization | Creation of high-performance polymers |

| Pharmaceutical Development | Synthesis of APIs | Enables complex molecular architectures |

Mechanism of Action

The mechanism of action of ethylmagnesium chloride involves the nucleophilic attack of the ethyl group on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new bonds. This compound primarily targets carbonyl groups, leading to the formation of alcohols or other derivatives depending on the reaction conditions .

Comparison with Similar Compounds

Reactivity and Chemical Behavior

Grignard reagents vary in reactivity based on the alkyl/aryl group and the halide (Cl vs. Br). Key comparisons include:

Catalytic Performance in Polymerization

This compound is critical in high-activity Ziegler-Natta catalysts for ethylene-hexene copolymerization. When supported on silica, it produces catalysts with r₁ = 25–60 (reactivity ratio to 1-hexene), whereas unsupported analogs exhibit r₁ = 125 . This contrasts with ethylmagnesium bromide, which is less effective in such systems due to weaker Mg-Br bonding .

Solvent and Concentration Profiles

- This compound : 18% in THF (~2 M) .

- Ethylmagnesium Bromide : 3 M in diethyl ether or 2 M in THF .

- Isopropylmagnesium Chloride : 2 M in diethyl ether .

Chloride-based reagents generally offer better solubility in polar solvents like THF, enhancing reaction homogeneity .

Biological Activity

Ethylmagnesium chloride (EtMgCl) is an organomagnesium compound commonly used in organic synthesis, particularly in Grignard reactions. This article delves into its biological activity, highlighting its applications, mechanisms of action, and relevant case studies.

- Chemical Formula : C₂H₅MgCl

- CAS Number : 2386-64-3

- Molar Mass : 88.82 g/mol

- Concentration : Typically available in 2.0 M solutions in solvents like tetrahydrofuran (THF) and diethyl ether .

This compound acts primarily as a nucleophile in various chemical reactions. Its biological activity can be attributed to its ability to form complexes with various substrates, influencing enzymatic activities and cellular processes.

Biological Applications

This compound's applications extend beyond synthetic chemistry into biological realms:

- Synthesis of Bioactive Compounds : It is employed in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. The ability to introduce ethyl groups into organic structures can enhance the biological activity of these compounds.

- Neurotoxicity Studies : While not directly related to EtMgCl, research on related compounds like ethyl chloride shows that chlorinated hydrocarbons can lead to neurotoxic effects when abused as inhalants. This highlights the importance of understanding the safety profiles of organomagnesium compounds .

Case Study 1: Ethylcarboxylation Reactions

A study published in Chemical Communications demonstrated the use of EtMgCl in zirconocene-catalyzed ethylcarboxylation of alkenes using carbon dioxide. The reaction mechanism involved the formation of a zirconacyclopentane intermediate, which subsequently reacted with CO₂ to yield carboxylic acids . This process not only illustrates the synthetic utility of EtMgCl but also its potential for producing biologically relevant compounds.

Case Study 2: Organophosphate Toxicity Mitigation

Research exploring magnesium's role in mitigating organophosphate toxicity (e.g., chlorpyrifos) suggests that magnesium ions can influence cholinesterase activity. While this study focused on magnesium chloride, it underscores the potential for similar effects from EtMgCl due to its magnesium content . Such findings could have implications for developing treatments for pesticide poisoning.

Comparative Table of Organomagnesium Compounds

| Compound | Molecular Formula | Application Area | Biological Activity |

|---|---|---|---|

| This compound | C₂H₅MgCl | Organic Synthesis | Potential enzyme modulation |

| Mthis compound | CH₃MgCl | Organic Synthesis | Similar enzyme interactions |

| Propylmagnesium Chloride | C₃H₇MgCl | Organic Synthesis | Potential neurotoxic effects |

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling ethylmagnesium chloride in laboratory settings?

this compound is highly reactive with water, releasing flammable gases (e.g., methane) and requiring inert atmosphere handling (e.g., nitrogen/argon gloveboxes). Key precautions include:

- Avoiding exposure to moisture or protic solvents (e.g., alcohols, water) .

- Using flame-resistant lab equipment and grounding to prevent static discharge .

- Storing in sealed, dry containers under inert gas, away from oxidizing agents .

- Emergency protocols for spills: smother with dry sand or specialized absorbents, never water .

Q. How does solvent choice influence the reactivity of this compound in Grignard reactions?

Solvents like 2-methyltetrahydrofuran (2-MeTHF) or tetrahydrofuran (THF) stabilize the Grignard reagent via Lewis acid-base interactions. For example:

- 2-MeTHF : Enhances reaction efficiency due to higher boiling point (80°C vs. THF’s 66°C), enabling safer reflux conditions .

- Ether-based solvents : May form peroxides over time; thus, freshness and inhibitor-free status are critical . Comparative studies show solvent polarity impacts nucleophilicity, with THF yielding faster reaction kinetics than diethyl ether .

Q. What are standard protocols for synthesizing this compound, and how is its concentration verified?

Synthesis typically involves reacting ethyl chloride with magnesium turnings in anhydrous THF under inert atmosphere. Concentration is determined via:

- Titration : Quenching an aliquot with water and titrating residual HCl .

- Gas evolution : Monitoring hydrogen release during controlled hydrolysis . Purity is confirmed by NMR (absence of Mg(OH)₂ precipitates) or reaction with ketones (e.g., acetophenone) to test yield .

Advanced Research Questions

Q. How can contradictory results in this compound-mediated carboxylation reactions be resolved?

Discrepancies in yields (e.g., CO₂ carboxylation efficiency) often arise from:

- Moisture levels : Trace water deactivates the reagent; rigorous drying of CO₂ gas and solvents is essential .

- Catalyst selection : Zirconocene catalysts improve regioselectivity in alkene ethylcarboxylation (e.g., 85% yield with styrenes vs. 40% without) .

- Temperature gradients : Microreactors enhance heat dissipation, reducing side reactions (e.g., dimerization) . Methodological solution : Use in situ FTIR to monitor intermediate formation and optimize stoichiometry .

Q. What experimental designs mitigate exothermic risks in large-scale this compound reactions?

Scaling up requires:

- Flow chemistry : Microreactors with high surface-area-to-volume ratios achieve safer heat transfer (e.g., 2200 W m⁻² K⁻¹ with silver thermal paste) .

- Dosing control : Gradual addition of ethyl chloride to magnesium prevents runaway exotherms .

- Thermal imaging : Infrared cameras detect localized hot spots in batch reactors .

Q. How do competing pathways in this compound reactions affect product distribution, and how are they analyzed?

Competing nucleophilic attack vs. single-electron transfer (SET) mechanisms can be dissected via:

- Radical traps : Adding TEMPO suppresses SET pathways, isolating nucleophilic adducts .

- Kinetic profiling : Stopped-flow NMR captures intermediates (e.g., ate complexes) in acylation reactions .

- Computational modeling : DFT calculations predict transition states for regioselectivity (e.g., Markovnikov vs. anti-Markovnikov) .

Q. Data Analysis and Reproducibility

Q. What statistical methods are recommended for validating reproducibility in this compound kinetic studies?

- Replicate experiments : Minimum triplicate runs with error bars (95% confidence intervals) .

- ANOVA : Identifies variance sources (e.g., solvent purity, catalyst loading) .

- Arrhenius plots : Extract activation energies to compare with literature values .

Q. How should researchers address inconsistencies in reported reaction yields for this compound applications?

- Control experiments : Include internal standards (e.g., n-dodecane in GC-MS) to verify quantification .

- Cross-lab validation : Collaborate to replicate conditions (e.g., inert atmosphere quality, reagent age) .

- Meta-analysis : Compare datasets across publications to identify outliers (e.g., anomalous solvent effects) .

Q. Tables for Key Data

Table 1. Solvent Effects on this compound Reactivity

Table 2. Catalytic Systems for CO₂ Carboxylation

| Catalyst | Substrate | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Zirconocene | Styrene | 85 | 92 | |

| Rhodium-phosphine | 1,3-Dienes | 78 | 88 | |

| None (thermal) | Styrene | 40 | 65 |

Properties

IUPAC Name |

magnesium;ethane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5.ClH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCXQARVHOPWFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883839 | |

| Record name | Magnesium, chloroethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2386-64-3 | |

| Record name | Magnesium, chloroethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloroethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chloroethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroethylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.